Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hcl
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Overview
Description
Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride is a chemical compound with the molecular formula C11H13ClF3NO3. This compound is notable for its trifluoromethoxy group, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride typically involves the reaction of ethyl 2-bromo-2-(4-(trifluoromethoxy)phenyl)acetate with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride
- Ethyl 2-amino-2-(4-(methoxy)phenyl)acetate hydrochloride
- Ethyl 2-amino-2-(4-(fluoro)phenyl)acetate hydrochloride
Uniqueness
Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it more effective in various applications compared to its analogs .
Properties
Molecular Formula |
C11H13ClF3NO3 |
---|---|
Molecular Weight |
299.67 g/mol |
IUPAC Name |
ethyl 2-amino-2-[4-(trifluoromethoxy)phenyl]acetate;hydrochloride |
InChI |
InChI=1S/C11H12F3NO3.ClH/c1-2-17-10(16)9(15)7-3-5-8(6-4-7)18-11(12,13)14;/h3-6,9H,2,15H2,1H3;1H |
InChI Key |
OCKGVNSKSHOGAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)OC(F)(F)F)N.Cl |
Origin of Product |
United States |
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